Dmab-anabaseine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dmab-anabaseine dihydrochloride involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde in acidic alcohol at approximately 70°C . The product is then precipitated and recrystallized using less polar solvents to obtain a high-purity compound . Industrial production methods typically follow similar synthetic routes but may involve scaling up the reaction conditions and optimizing the purification process to ensure consistency and yield.
Chemical Reactions Analysis
Dmab-anabaseine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of corresponding N-oxides, while reduction may yield the corresponding amines.
Scientific Research Applications
Dmab-anabaseine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a modulator of nicotinic acetylcholine receptors in various chemical assays.
Biology: It is used to study the function of nicotinic acetylcholine receptors in biological systems.
Medicine: It has potential therapeutic applications for cognitive enhancement and memory improvement.
Mechanism of Action
Dmab-anabaseine dihydrochloride exerts its effects by modulating nicotinic acetylcholine receptors. It acts as a partial agonist at α7 receptors, which are predominantly found in the central nervous system . This modulation enhances cognitive functions and memory by influencing neurotransmitter release and synaptic plasticity . Additionally, it acts as an antagonist at α4β2 and other nicotinic receptors, blocking their activity and further contributing to its cognitive-enhancing effects .
Comparison with Similar Compounds
Dmab-anabaseine dihydrochloride is unique in its dual action as a partial agonist at α7 receptors and an antagonist at α4β2 receptors . Similar compounds include:
Anabaseine: A natural alkaloid that stimulates a wide variety of nicotinic acetylcholine receptors.
DMXBA (GTS-21): A synthetic derivative of anabaseine that also acts as a partial agonist at α7 receptors and is being studied for its cognitive-enhancing effects.
These compounds share similar mechanisms of action but differ in their receptor selectivity and potency, making this compound a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-YNHPUKFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.